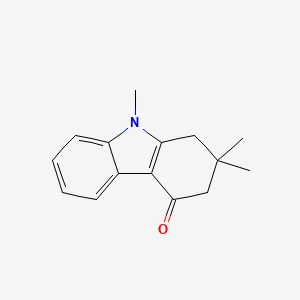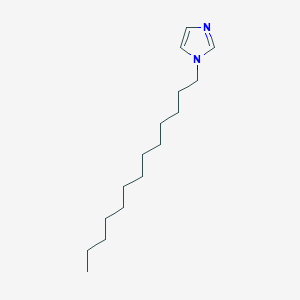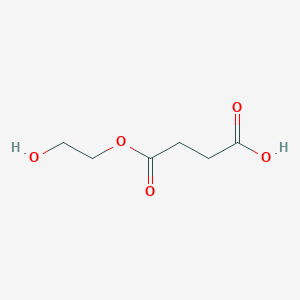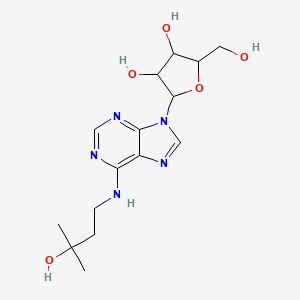
4-Hydroxy-4-phenylglutaramic acid ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenylglutaramic acid ammonium salt typically involves the reaction of 4-Hydroxy-4-phenylglutaramic acid with an ammonium source. One common method is to dissolve 4-Hydroxy-4-phenylglutaramic acid in a suitable solvent, such as water or ethanol, and then add ammonium hydroxide or another ammonium salt. The reaction mixture is stirred at room temperature until the formation of the ammonium salt is complete. The product can then be isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to mix the reactants and control the reaction conditions precisely. This approach allows for the production of large quantities of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-phenylglutaramic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylglutaramic acid.
Reduction: Formation of 4-hydroxy-4-phenylglutaramic acid.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-phenylglutaramic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-phenylglutaramic acid ammonium salt involves its interaction with specific molecular targets. The hydroxyl and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can affect the compound’s binding affinity and specificity for various biological targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-phenylglutaramic acid: The parent compound without the ammonium salt form.
4-Hydroxy-4-phenylglutaric acid: A related compound with a carboxylic acid group instead of the amide group.
4-Phenylglutaramic acid: A similar compound lacking the hydroxyl group.
Uniqueness
4-Hydroxy-4-phenylglutaramic acid ammonium salt is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both the hydroxyl and phenyl groups allows for diverse reactivity and potential applications. Additionally, the ammonium salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
Propiedades
Número CAS |
22742-57-0 |
|---|---|
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
azanium;5-amino-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C11H13NO4.H3N/c12-10(15)11(16,7-6-9(13)14)8-4-2-1-3-5-8;/h1-5,16H,6-7H2,(H2,12,15)(H,13,14);1H3 |
Clave InChI |
AEJPUCIUNSTYHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCC(=O)[O-])(C(=O)N)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)







pentasilolane](/img/structure/B14706902.png)

![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)



